molecular formula C13H9FO2 B1628701 4-(4-Fluorophenyl)-2-formylphenol CAS No. 847754-82-9

4-(4-Fluorophenyl)-2-formylphenol

Cat. No.: B1628701
CAS No.: 847754-82-9
M. Wt: 216.21 g/mol
InChI Key: LBEAOSHFAFGEBI-UHFFFAOYSA-N
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Description

4’-Fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde is an organic compound belonging to the class of biphenyl derivatives It features a biphenyl core with a fluorine atom at the 4’ position, a hydroxyl group at the 4 position, and an aldehyde group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4’-fluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid with a reducing agent to convert the carboxylic acid group to an aldehyde group . The reaction conditions typically involve the use of lithium hydroxide in tetrahydrofuran and methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 4’-Fluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4’-Fluoro-4-hydroxy[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds with proteins, potentially inhibiting their function. The fluorine atom can also participate in interactions with biological molecules, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group on the biphenyl core

Properties

IUPAC Name

5-(4-fluorophenyl)-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-4-1-9(2-5-12)10-3-6-13(16)11(7-10)8-15/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEAOSHFAFGEBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602399
Record name 4'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847754-82-9
Record name 4'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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